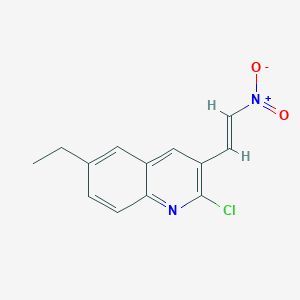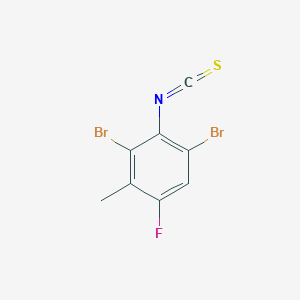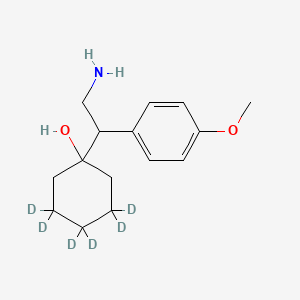
3'-Amino-5'-bromo-2-methylbiphenyl-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and a carbonitrile group attached to a biphenyl structure. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile typically involves multiple steps. One common method includes the bromination of 2-methylbiphenyl followed by the introduction of an amino group and a carbonitrile group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and reagents like bromine, ammonia, and cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide or Grignard reagents under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
科学的研究の応用
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The carbonitrile group can act as an electrophile, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-5-bromo-2-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
- 3-Amino-5-bromo-2-methylbenzoate
Uniqueness
3’-Amino-5’-bromo-2-methylbiphenyl-3-carbonitrile is unique due to its specific substitution pattern on the biphenyl structure. The presence of both an amino group and a carbonitrile group on the same molecule provides distinct reactivity and potential for diverse applications. Its bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C14H11BrN2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
3-(3-amino-5-bromophenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C14H11BrN2/c1-9-10(8-16)3-2-4-14(9)11-5-12(15)7-13(17)6-11/h2-7H,17H2,1H3 |
InChIキー |
NPOSNTZOVGTKHC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C2=CC(=CC(=C2)Br)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


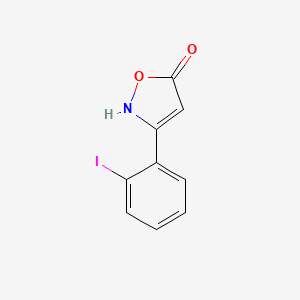


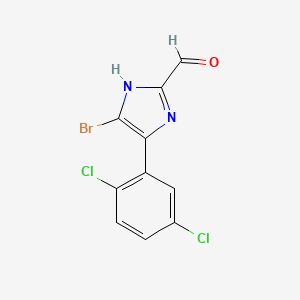


![3-Methylenehexahydrofuro[2,3-b]furan](/img/no-structure.png)

